molecular formula C20H19N3O3S B2535475 N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851131-37-8

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide

Cat. No.: B2535475
CAS No.: 851131-37-8
M. Wt: 381.45
InChI Key: JPJXPQRTIAZLRF-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.
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Scientific Research Applications

Chemical Modification and Applications

The chemical structure of N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide hints at a complex biopolymer with potential for specific properties depending on functional groups, substitution degree, and patterns. Such chemical structures are known for their promising path towards new biopolymer ethers and esters. These compounds, especially those involving xylan derivatives, have demonstrated application potential in drug delivery systems, utilizing their ability to form nanoparticles for targeted medication delivery. Additionally, their cationic versions offer a wide range of applications, including serving as paper strength additives, flocculation aids, and antimicrobial agents, hinting at the versatile industrial applications of such complex chemical structures (Petzold-Welcke et al., 2014).

Pharmacological Interactions and Pathways

The compound's imidazole component, similar to other azole compounds, exhibits significant pharmacological interactions, particularly with the Cytochrome P450 (CYP) enzymes. These interactions are critical in drug metabolism, leading to potential drug-drug interactions when multiple drugs are coadministered. Understanding the selectivity and potency of chemical inhibitors for CYP isoforms is crucial in predicting and managing such interactions, an area where this compound might play a significant role due to its structural components (Khojasteh et al., 2011).

Central Nervous System (CNS) Effects

Structural relatives of this compound, particularly those in the azole group, show potential for CNS applications. Imidazole and benzimidazole derivatives have been investigated for their CNS properties, with findings suggesting their utility in developing potent CNS drugs. Their ability to penetrate the CNS and exhibit various agonistic and antagonistic activities makes them potential candidates for treating neurological disorders (Saganuwan, 2020).

Environmental Implications and Removal Techniques

Given the complex structure of this compound and its potential environmental persistence, understanding the removal techniques of similar complex organic compounds from aqueous solutions is vital. Studies on compounds like sulfamethoxazole, which shares functional groups like N-amine with this compound, shed light on advanced removal techniques. These include adsorption, electrochemical oxidation, and photocatalytic degradation, emphasizing sustainable development and cost-effectiveness (Prasannamedha & Kumar, 2020).

DNA Interaction and Drug Development

The benzimidazole component of the compound suggests possible interactions with DNA, similar to compounds like Hoechst 33258, which binds to the minor groove of double-stranded DNA. This interaction is particularly critical in drug development for chromosomal and nuclear staining, analysis of nuclear DNA content, and as a starting point for rational drug design. Understanding the binding specificity and molecular basis of these interactions is crucial for developing new drugs and investigating DNA sequence recognition and binding (Issar & Kakkar, 2013).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-14-3-2-4-16(9-14)23-8-7-21-20(23)27-12-19(24)22-11-15-5-6-17-18(10-15)26-13-25-17/h2-10H,11-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJXPQRTIAZLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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